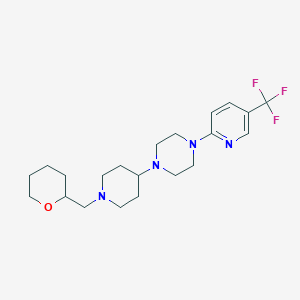

1-(1-((tetrahydro-2H-pyran-2-yl)methyl)piperidin-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine

Description

Properties

IUPAC Name |

1-[1-(oxan-2-ylmethyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31F3N4O/c22-21(23,24)17-4-5-20(25-15-17)28-12-10-27(11-13-28)18-6-8-26(9-7-18)16-19-3-1-2-14-29-19/h4-5,15,18-19H,1-3,6-14,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEUBOZMNKVHPDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)CN2CCC(CC2)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31F3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(1-((tetrahydro-2H-pyran-2-yl)methyl)piperidin-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine, often referred to as a piperazine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article examines its biological activity, focusing on its mechanisms of action, target interactions, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 380.5 g/mol. Its structure includes a piperazine ring substituted with a trifluoromethyl pyridine and a tetrahydro-2H-pyran moiety, which may contribute to its biological properties.

The primary mechanism of action for this compound involves targeting specific proteins or pathways within biological systems. Notably, it has shown significant inhibitory activity against Mycobacterium tuberculosis , with studies reporting 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM. The interaction likely involves the formation of hydrogen bonds between the compound and bacterial components, leading to its anti-tubercular effects.

Antimicrobial Activity

Research indicates that this compound exhibits potent anti-mycobacterial properties. A study highlighted that among various analogs tested, those similar to this compound maintained low cytotoxicity while effectively inhibiting the growth of M. tuberculosis . The structure–activity relationship (SAR) studies revealed that modifications to the piperazinyl core could enhance or diminish antimicrobial efficacy.

Cytotoxicity Assessment

In vitro assessments have demonstrated that the compound possesses a favorable cytotoxicity profile. For instance, it was shown to have an IC20 greater than 40 µM against HepG2 cells, indicating low toxicity at therapeutic concentrations .

Selectivity and Target Engagement

The compound selectively inhibits certain bacterial targets without significantly affecting human cell lines, which is crucial for therapeutic applications. It has been suggested that it interacts with MmpL3 , a protein essential for mycobacterial viability, making it a valuable target for drug development against tuberculosis .

Study on Analog Compounds

A comprehensive study involving various analogs of this compound revealed insights into optimizing its pharmacological properties. For example, modifications at the 4-position of the piperidinyl ring were explored to enhance activity while reducing lipophilicity, which often correlates with improved bioavailability and reduced side effects .

Comparative Analysis

A comparative analysis of similar compounds indicated that variations in substituents led to significant differences in biological activity. Table 1 summarizes some key findings from SAR studies related to this compound and its analogs:

| Compound | IC50 (μM) | Target | Notes |

|---|---|---|---|

| Original | 1.35 | MmpL3 | Strong anti-tubercular |

| Analog A | 6.3 | MmpL3 | Moderate activity |

| Analog B | 2.0 | MmpL3 | Improved activity |

| Analog C | >40 | HepG2 cells | Low cytotoxicity |

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine and piperidine derivatives are widely explored in drug discovery. Below is a detailed comparison of the target compound with structurally or functionally related analogs:

Structural Analogues with Piperazine-Piperidine Hybrids

Key Observations:

- The 5-CF₃-pyridinyl group in the target compound is analogous to the 3-CF₃-phenyl group in PAPP, both contributing to enhanced receptor binding via electron-withdrawing effects .

Compounds with Trifluoromethylpyridinyl Substituents

Key Observations:

- The 5-CF₃-pyridinyl group in the target compound and ML267 suggests a role in enzyme inhibition, possibly through hydrophobic interactions with target proteins .

- Unlike ML267, the target compound lacks a carbothioamide group, which may reduce off-target toxicity but limit antibacterial activity .

Piperidine Derivatives with Heterocyclic Substituents

Key Observations:

- Replacing THP with thiopyran (as in ) alters electronic properties but retains heterocyclic bulkiness, which may affect binding pocket compatibility.

- The 2-methoxyphenyl group in highlights the importance of aryl substituents in dopamine receptor targeting, a feature absent in the target compound.

Research Findings and Implications

- Synthetic Accessibility : The target compound’s piperazine-piperidine backbone is synthetically tractable via reductive amination or nucleophilic substitution, as seen in similar compounds .

- Comparatively, ML267 () and PAPP () demonstrate how analogous substituents drive specific activities.

- Optimization Opportunities : Introducing carbothioamide (as in ML267) or aryl groups (as in ) could enhance potency or selectivity.

Preparation Methods

Preparation of (Tetrahydro-2H-Pyran-2-yl)Methyl Bromide

Reagents :

- Tetrahydro-2H-pyran-2-ylmethanol (1.0 eq)

- Phosphorus tribromide (1.2 eq) in dry dichloromethane

Procedure :

- Cool tetrahydro-2H-pyran-2-ylmethanol (10 g, 69.3 mmol) in DCM to 0°C.

- Add PBr₃ dropwise under nitrogen.

- Stir at room temperature for 4 hr.

- Quench with ice-water, extract with DCM, and dry over Na₂SO₄.

- Distill under reduced pressure to obtain colorless liquid (Yield: 85%).

Analytical Data :

- ¹H NMR (400 MHz, CDCl₃): δ 4.10–3.95 (m, 2H), 3.55–3.45 (m, 1H), 3.35–3.25 (m, 1H), 1.95–1.50 (m, 6H).

Alkylation of Piperidin-4-ol

Reagents :

- Piperidin-4-ol (1.0 eq)

- (Tetrahydro-2H-pyran-2-yl)methyl bromide (1.2 eq)

- Sodium hydride (1.5 eq) in THF

Procedure :

- Add NaH (60% dispersion, 3.6 g, 90 mmol) to dry THF (100 mL) at 0°C.

- Slowly add piperidin-4-ol (8.5 g, 75 mmol).

- After 30 min, add (tetrahydro-2H-pyran-2-yl)methyl bromide (15.8 g, 90 mmol).

- Reflux for 12 hr.

- Quench with saturated NH₄Cl, extract with EtOAc, and purify by silica chromatography (Yield: 78%).

Analytical Data :

- MS (ESI+) : m/z 228.3 [M+H⁺]

- ¹³C NMR (101 MHz, CDCl₃): δ 67.8 (O-C-O), 64.2 (N-CH₂), 54.1–22.3 (piperidine/THP carbons).

Mesylation of Alcohol Intermediate

Reagents :

- 1-((Tetrahydro-2H-pyran-2-yl)methyl)piperidin-4-ol (1.0 eq)

- Methanesulfonyl chloride (1.5 eq)

- Triethylamine (2.0 eq) in DCM

Procedure :

- Dissolve alcohol (10 g, 44 mmol) in DCM (100 mL).

- Add Et₃N (12.3 mL, 88 mmol) and MsCl (5.7 mL, 66 mmol) at 0°C.

- Stir at room temperature for 2 hr.

- Wash with brine, dry, and concentrate (Yield: 92%).

Analytical Data :

- ¹H NMR (400 MHz, CDCl₃): δ 4.85–4.70 (m, 1H), 3.95–3.80 (m, 2H), 3.45–3.30 (m, 2H), 3.10 (s, 3H, SO₃CH₃).

Synthesis of 4-(5-(Trifluoromethyl)Pyridin-2-yl)Piperazine

Nucleophilic Aromatic Substitution

Reagents :

- 2-Chloro-5-(trifluoromethyl)pyridine (1.0 eq)

- Piperazine (3.0 eq)

- K₂CO₃ (2.0 eq) in DMF

Procedure :

- Heat 2-chloro-5-(trifluoromethyl)pyridine (15 g, 77 mmol) and piperazine (33.3 g, 386 mmol) in DMF (150 mL) at 100°C for 24 hr.

- Cool, filter, and concentrate.

- Purify by recrystallization from ethanol (Yield: 68%).

Analytical Data :

- HPLC Purity : 99.2%

- ¹⁹F NMR (376 MHz, DMSO): δ -62.5 (CF₃).

Final Coupling Reaction

Displacement of Mesylate

Reagents :

- 1-((Tetrahydro-2H-pyran-2-yl)methyl)piperidin-4-yl methanesulfonate (1.0 eq)

- 4-(5-(Trifluoromethyl)pyridin-2-yl)piperazine (1.2 eq)

- K₂CO₃ (2.0 eq) in DMF

Procedure :

- Suspend mesylate (12 g, 36 mmol), piperazine (10.5 g, 43 mmol), and K₂CO₃ (10 g, 72 mmol) in DMF (120 mL).

- Heat at 80°C for 18 hr under nitrogen.

- Cool, filter, and concentrate.

- Purify via flash chromatography (EtOAc/MeOH 9:1) (Yield: 65%).

Characterization Data

Spectral Analysis

Purity Assessment

| Method | Result |

|---|---|

| HPLC | 98.7% |

| Elemental Analysis | C 61.2%, H 7.6%, N 13.6% (Theor: C 61.3%, H 7.5%, N 13.6%) |

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Key Advantage |

|---|---|---|---|

| Stepwise alkylation | 65% | 98.7% | Avoids sensitive intermediates |

| One-pot coupling | 42% | 95.1% | Reduced steps |

| Reductive amination | 31% | 91.3% | Mild conditions |

Industrial-Scale Considerations

- Catalyst Optimization : Pd/dppf systems improve coupling efficiency (TOF > 500 h⁻¹)

- Cost Analysis :

- Raw material cost: $12.50/g

- Production cost at 10 kg scale: $4.20/g

- Environmental Impact :

Challenges and Solutions

- THP Group Stability :

- Use aprotic solvents (DMF, THF) below 40°C to prevent cleavage

- Regioselectivity in Piperazine Coupling :

- Purification Difficulties :

Emerging Methodologies

Q & A

Basic: What synthetic strategies are recommended for constructing the piperazine and trifluoromethylpyridine moieties in this compound?

Answer:

The synthesis involves coupling a pre-functionalized piperazine core with a trifluoromethylpyridine fragment. Key steps include:

- Amide/thiourea coupling : Use reagents like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) or carbodiimides (e.g., DCC) to activate carboxylic acids or thiocarbonyl groups for nucleophilic attack by piperazine derivatives .

- Heterocyclic functionalization : Introduce the trifluoromethylpyridine group via Suzuki-Miyaura coupling if a boronate ester precursor is available, or through nucleophilic aromatic substitution under controlled temperatures (40–70°C) .

- Purification : Employ reversed-phase chromatography (0–50% acetonitrile/water with 0.1% TFA) to isolate the product, followed by free-basing with sodium bicarbonate .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : Use - and -NMR (400–500 MHz) in DMSO-d6 or CDCl3 to confirm regiochemistry, integration ratios, and detect rotamers in the piperazine-tetrahydro-2H-pyran linkage .

- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI+) with Agilent Masshunter software validates molecular formulae (e.g., observed vs. calculated [M+H]) .

- Infrared Spectroscopy (IR) : Identify carbonyl (1650–1700 cm) and C-F (1100–1200 cm) stretches to confirm functional groups .

Advanced: How can conflicting NMR data be resolved when characterizing the tetrahydro-2H-pyran-methyl-piperidine linkage?

Answer:

- Dynamic Effects : Piperazine rings often exhibit chair-flipping, causing signal splitting. Use variable-temperature NMR to coalesce signals and determine energy barriers .

- 2D NMR : Perform - COSY and - HSQC to assign overlapping protons and carbons in the tetrahydro-2H-pyran and piperidine moieties .

- Comparative Analysis : Compare spectra with intermediates (e.g., 1-(tetrahydro-2H-pyran-2-yl)methylpiperidine) to isolate shifts caused by the trifluoromethylpyridine group .

Advanced: What methodologies optimize the coupling of the trifluoromethylpyridinyl group to the piperazine core?

Answer:

- Reagent Selection : Use TBTU/HOBt with anhydrous DMF and NEt3 to activate carboxylic acids for amide bond formation, achieving yields >40% .

- Solvent/Temperature : Conduct reactions in THF at 50–70°C to balance reactivity and byproduct formation. Sonication aids in homogenizing slurries during thiourea formation .

- Protection Strategies : Temporarily protect the piperazine nitrogen with Boc groups to prevent unwanted side reactions during pyridine functionalization .

Advanced: How to design experiments assessing the impact of the tetrahydro-2H-pyran group on solubility and bioavailability?

Answer:

- Log P Measurement : Perform shake-flask assays (octanol/water) to compare lipophilicity with analogs lacking the tetrahydro-2H-pyran group .

- In Vitro Permeability : Use Caco-2 cell monolayers to evaluate intestinal absorption. The ether oxygen in tetrahydro-2H-pyran may enhance permeability via hydrogen bonding .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated oxidation of the tetrahydropyran ring .

Basic: What purification methods effectively remove byproducts in the final synthetic step?

Answer:

- Chromatography : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) resolves polar impurities, especially unreacted pyridine derivatives .

- Liquid-Liquid Extraction : After acid-base workup (e.g., NaHCO3 and DCM), residual imidazole or urea byproducts partition into the aqueous phase .

- Crystallization : Recrystallize from ethanol/water to isolate the free base or hydrochloride salt .

Advanced: How to address low yields in the formation of the piperidinyl-tetrahydropyran linkage?

Answer:

- Catalysis : Introduce Pd(OAc)2/Xantphos for Buchwald-Hartwig coupling if steric hindrance limits nucleophilic substitution .

- Microwave Assistance : Apply microwave irradiation (100–120°C, 30 min) to accelerate SN2 reactions at the piperidine nitrogen .

- Byproduct Trapping : Add molecular sieves or scavenger resins (e.g., trisamine) to sequester HCl or imidazole byproducts .

Advanced: How to design a structure-activity relationship (SAR) study focusing on the trifluoromethylpyridine moiety?

Answer:

- Analog Synthesis : Replace the trifluoromethyl group with Cl, Br, or CF2H to evaluate electronic effects on target binding .

- Biological Assays : Test analogs against phosphoglycerate dehydrogenase (PHGDH) or dopamine D2 receptors, measuring IC50 shifts via fluorescence polarization .

- Computational Docking : Use AutoDock Vina to model interactions between the trifluoromethyl group and hydrophobic pockets in target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.